molecular formula C8H7N3O B1394945 Pyrazolo[1,5-a]pyridine-2-carboxamide CAS No. 885275-08-1

Pyrazolo[1,5-a]pyridine-2-carboxamide

Cat. No.: B1394945
CAS No.: 885275-08-1
M. Wt: 161.16 g/mol
InChI Key: FBPSKWNKTAQKFC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-2-carboxamide is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-2-carboxamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory syntheses. These methods focus on optimizing reaction conditions to achieve high yields and purity. Common industrial techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Halogenated derivatives and alkylated compounds.

Scientific Research Applications

Pyrazolo[1,5-a]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell survival, differentiation, and growth.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)7-5-6-3-1-2-4-11(6)10-7/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPSKWNKTAQKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679990
Record name Pyrazolo[1,5-a]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-08-1
Record name Pyrazolo[1,5-a]pyridine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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